methanone CAS No. 477714-04-8](/img/structure/B2710632.png)

[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

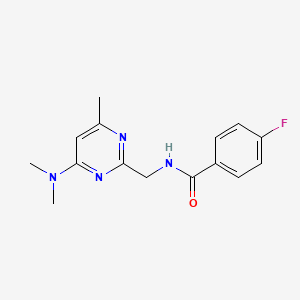

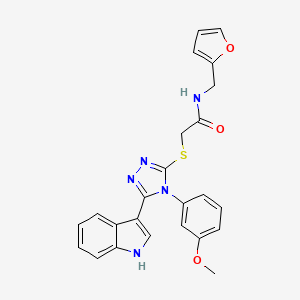

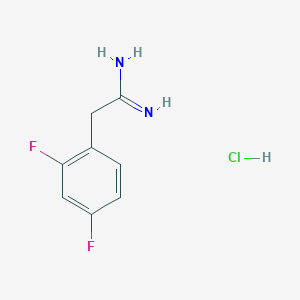

“4-(1,3-Benzoxazol-2-yl)-1H-pyrazol-1-ylmethanone” is a chemical compound with the molecular formula C17H10FN3O2 . It has an average mass of 307.279 Da and a monoisotopic mass of 307.075714 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C17H10FN3O2), average mass (307.279 Da), and monoisotopic mass (307.075714 Da) . Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

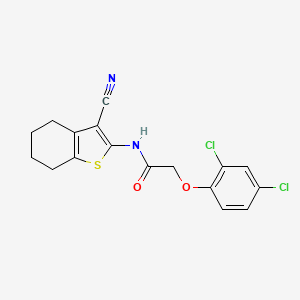

Synthesis and Biological Screening

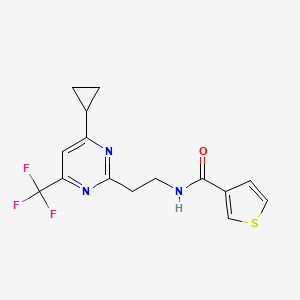

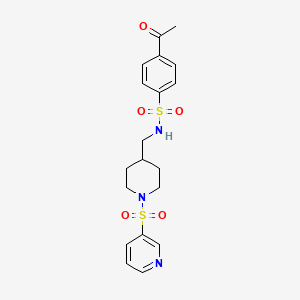

A series of fluorine-substituted pyrazolyl benzoxazoles were synthesized, showcasing the versatility of these compounds in organic chemistry. These molecules were evaluated for their biological activities, highlighting the potential of such compounds in the development of new therapeutics. For instance, one study described the synthesis of compounds with potential antimicrobial properties against various bacterial and fungal strains (Jadhav, Nikumbh, & Karale, 2015). Similarly, another investigation focused on the antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, further emphasizing the antimicrobial potential of such compounds (Landage, Thube, & Karale, 2019).

Catalyst and Solvent-Free Synthesis

Research into the catalyst- and solvent-free synthesis of heterocyclic compounds, including those with fluorophenyl groups, demonstrates advancements in green chemistry. One study elaborated on the microwave-assisted synthesis of benzamide derivatives, showcasing an efficient, eco-friendly approach to compound formation, which is crucial for sustainable chemical processes (Moreno-Fuquen et al., 2019).

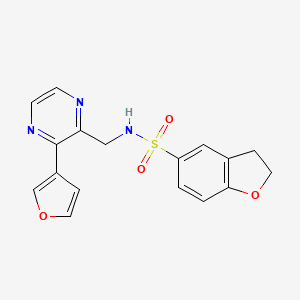

Crystal Structure and DFT Studies

The crystal structure and density functional theory (DFT) studies of certain fluorine-containing compounds provide insights into their molecular configurations and electronic properties. This research is fundamental in materials science and drug design, where understanding the structural and electronic aspects of molecules can lead to the development of novel materials and drugs (Huang et al., 2021).

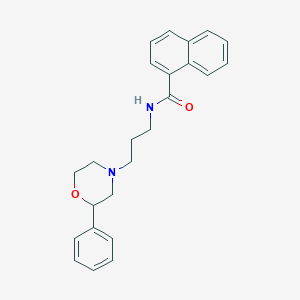

Antitumor Activity

The antitumor activity of specific fluorophenyl methanone derivatives against cancer cell lines, such as HepG-2, was investigated, highlighting the potential of these compounds in cancer therapy. The study provided valuable insights into the cytotoxic effects of these compounds, contributing to the ongoing search for new anticancer agents (Tang & Fu, 2018).

Mechanism of Action

Target of Action

The primary targets of the compound 4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-ylmethanone are currently unknown. The compound belongs to a class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids and are known to interact with various biological targets.

Mode of Action

Compounds with similar structures have been found to interact with multiple receptors, which could potentially lead to various biological effects .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds, it can be hypothesized that the compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

[4-(1,3-benzoxazol-2-yl)pyrazol-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O2/c18-13-7-5-11(6-8-13)17(22)21-10-12(9-19-21)16-20-14-3-1-2-4-15(14)23-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSVHGBKJHQCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CN(N=C3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)

![(2,2-Difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2710554.png)

![Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)

![2-[2-(2-Bromoethoxy)ethyl]isoindole-1,3-dione](/img/structure/B2710562.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)